molecular formula C10H17ClN4O2 B2440998 methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate CAS No. 1380577-66-1

methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate

Cat. No.: B2440998
CAS No.: 1380577-66-1
M. Wt: 260.72
InChI Key: LUXYDFXMBOYVKP-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate is a compound that features a 1,2,4-triazole ring, which is a significant scaffold in medicinal chemistry. The 1,2,4-triazole moiety is known for its presence in various biologically active compounds, including antifungal, anticancer, and anti-inflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate typically involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction is carried out under acidic conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and scalable. This method includes the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the triazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The 1,2,4-triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .

Properties

IUPAC Name

methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-16-9(15)7-5-3-2-4-6(7)8-12-10(11)14-13-8/h6-7H,2-5H2,1H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTCTUVHEJKVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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